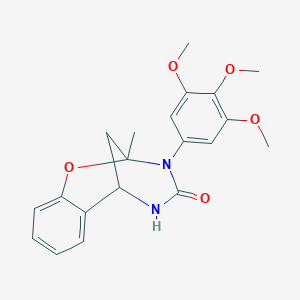

2-methyl-3-(3,4,5-trimethoxyphenyl)-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one

描述

2-Methyl-3-(3,4,5-trimethoxyphenyl)-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one is a complex heterocyclic compound featuring an eight-membered benzoxadiazocin core fused with a bicyclic methano bridge. The methyl group at position 2 and the methano bridge introduce steric constraints that may influence conformational flexibility and intermolecular interactions.

属性

IUPAC Name |

9-methyl-10-(3,4,5-trimethoxyphenyl)-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-trien-11-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O5/c1-20-11-14(13-7-5-6-8-15(13)27-20)21-19(23)22(20)12-9-16(24-2)18(26-4)17(10-12)25-3/h5-10,14H,11H2,1-4H3,(H,21,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBJZWPUJXAUVIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC(C3=CC=CC=C3O1)NC(=O)N2C4=CC(=C(C(=C4)OC)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 2-methyl-3-(3,4,5-trimethoxyphenyl)-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one is a synthetic organic molecule that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound based on available literature.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 342.38 g/mol. The structure features a benzoxadiazocin ring system with methoxy-substituted phenyl groups which may contribute to its biological properties.

Biological Activity Overview

The biological activity of this compound has been investigated primarily for its anticancer , antioxidant , and anti-inflammatory properties.

Anticancer Activity

Recent studies have shown that compounds with similar structural motifs exhibit significant anticancer properties. For instance:

- In vitro assays demonstrated that related compounds can inhibit cell proliferation in various cancer cell lines such as breast and prostate cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.

- A study on derivatives of 3,4,5-trimethoxyphenyl compounds indicated promising results in reducing tumor growth in animal models .

Antioxidant Properties

The antioxidant capacity of the compound was evaluated using standard assays such as DPPH and ABTS radical scavenging tests:

- The compound showed a significant ability to scavenge free radicals, suggesting potential protective effects against oxidative stress-related diseases .

Anti-inflammatory Effects

Research has indicated that the compound may possess anti-inflammatory properties:

- In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines in macrophages. This suggests its potential use in treating inflammatory diseases .

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study 1 | Demonstrated significant anticancer activity against breast cancer cells with IC50 values in the low micromolar range. |

| Study 2 | Reported antioxidant activity comparable to standard antioxidants like ascorbic acid. |

| Study 3 | Found inhibition of IL-6 and TNF-alpha production in LPS-stimulated macrophages. |

The proposed mechanisms for the biological activities include:

- Anticancer : Induction of apoptosis via mitochondrial pathways and modulation of signaling pathways such as PI3K/Akt.

- Antioxidant : Reduction of reactive oxygen species (ROS) levels through direct scavenging and upregulation of endogenous antioxidant enzymes.

- Anti-inflammatory : Inhibition of NF-kB signaling pathway leading to decreased expression of inflammatory mediators.

科学研究应用

Medicinal Applications

1. Anticancer Activity

Research has indicated that derivatives of compounds related to 2-methyl-3-(3,4,5-trimethoxyphenyl)-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one exhibit significant anticancer properties. For instance, studies have shown that certain modifications of these compounds can inhibit tubulin polymerization in cancer cells . This mechanism is crucial as it disrupts the mitotic spindle formation necessary for cell division.

2. Anti-inflammatory Properties

The compound has been identified as a potential PAF (Platelet Activating Factor) antagonist. PAF plays a role in various inflammatory processes; thus, compounds that inhibit its action may be useful in treating conditions such as asthma and cardiovascular diseases . The structural analogs of this compound have shown effectiveness in preventing platelet aggregation and reducing inflammation in preclinical models.

3. Neuroprotective Effects

There is emerging evidence suggesting that compounds similar to this compound may possess neuroprotective properties. These effects are attributed to their ability to modulate neurotransmitter systems and provide protection against oxidative stress in neuronal cells .

Cosmetic Applications

1. Skin Whitening Agents

Recent patents have explored the use of 3,4,5-trimethoxyphenyl ester compounds in cosmetic formulations aimed at skin whitening. These compounds have demonstrated efficacy in reducing pigmentation and enhancing skin tone when applied topically . The mechanism involves inhibition of melanin production through modulation of tyrosinase activity.

2. Antioxidant Properties

The antioxidant capabilities of this compound make it suitable for inclusion in cosmetic products aimed at combating oxidative stress and aging. By scavenging free radicals and reducing lipid peroxidation, these compounds can help maintain skin health and appearance .

Summary of Research Findings

相似化合物的比较

Key Observations:

Ring Size and Conformational Flexibility: The benzoxadiazocin’s eight-membered ring likely exhibits greater conformational flexibility compared to smaller heterocycles like triazoles (5-membered) or thiazinones (6-membered). This flexibility may enhance binding to macromolecular targets but could also reduce metabolic stability .

Substituent Effects: The 3,4,5-trimethoxyphenyl group, present in both the target compound and ’s triazoles, is associated with tubulin polymerization inhibition (e.g., combretastatin analogues). However, its placement on a larger ring system may alter binding kinetics compared to smaller scaffolds . The methyl group at position 2 in the benzoxadiazocin contrasts with sulfur-containing substituents in thiazinones (), which contribute to hydrogen-bonding and redox activity .

Synthetic Strategies: The target compound’s synthesis likely requires advanced cyclization methods, whereas triazoles () are synthesized via InCl3-catalyzed alkylation, and thiazinones () via T3P-mediated condensations.

Crystallographic and Computational Insights

- Comparative molecular docking studies with triazoles and thiazinones could predict binding affinities for targets like β-tubulin or topoisomerases.

常见问题

Basic Research Questions

Q. What synthetic methodologies are most effective for constructing the 1,3,5-benzoxadiazocine core of this compound?

- Methodological Answer : The benzoxadiazocine scaffold can be synthesized via a multi-step sequence involving Claisen-Schmidt condensation followed by cyclization. For example, analogous structures with methoxy-substituted aryl groups (e.g., 3,4,5-trimethoxyphenyl) have been synthesized using Tebbe reagent for olefination (to form vinyl ether intermediates) and DMAP/pyridine as catalysts for esterification . Key steps include:

- Step 1 : Allylation of phenolic precursors (e.g., 1-Allyl-2-hydroxy-4,6-dimethoxybenzene) using allyl bromide.

- Step 2 : Acylation with 3,4,5-trimethoxybenzoyl chloride in THF at 0°C to form intermediates.

- Step 3 : Cyclization under controlled temperature (45–60°C) to form the heterocyclic core.

- Purification : Column chromatography (hexane/EtOH) and recrystallization yield pure products (melting point validation: 87–89°C) .

Q. How can NMR spectroscopy and mass spectrometry confirm the structural integrity of this compound?

- Methodological Answer :

- 1H NMR : Focus on the methoxy protons (δ 3.7–3.9 ppm for OCH3 groups) and the diastereotopic protons in the tetrahydro-4H-methano bridge (δ 2.5–3.2 ppm). Integration ratios should match the expected substituents (e.g., 9H for three methoxy groups) .

- 13C NMR : Peaks at ~170 ppm confirm the ketone carbonyl, while signals at 55–60 ppm correspond to methoxy carbons.

- HRMS : Use electrospray ionization (ESI) to verify the molecular ion peak (e.g., [M+H]+ for C21H25NO7) .

Advanced Research Questions

Q. How can contradictory biological activity data for this compound be systematically analyzed?

- Methodological Answer : Discrepancies in activity (e.g., antimicrobial vs. cytotoxic effects) may arise from variations in assay conditions or substituent positioning. Strategies include:

- Comparative Assays : Replicate studies under standardized conditions (e.g., MIC testing against S. aureus and C. albicans at pH 7.4, 37°C) .

- Structure-Activity Relationship (SAR) Analysis : Modify the 3,4,5-trimethoxyphenyl group (e.g., replacing methoxy with hydroxy groups) to isolate pharmacophoric contributions. Analogous studies on triazole-thioacetates showed enhanced antifungal activity with 3,4-dimethoxy substitutions .

- Data Triangulation : Cross-reference results with computational docking studies (e.g., binding affinity to fungal CYP51) to resolve mechanistic contradictions .

Q. What mechanistic insights explain the stereochemical outcomes during the compound’s synthesis?

- Methodological Answer : The stereochemistry of the methano bridge is influenced by reaction kinetics and steric effects. For example:

- Tebbe Reagent Reactions : The reagent’s methyltitanium intermediate selectively generates trans-vinyl ethers due to steric hindrance from the bulky 3,4,5-trimethoxyphenyl group .

- Cyclization Control : DFT calculations can model transition states to predict enantiomeric excess. Experimental validation via chiral HPLC (e.g., Chiralpak IA column) confirms dominant diastereomers .

Data Contradiction Analysis

Q. How should researchers address variability in synthetic yields reported for similar benzoxadiazocine derivatives?

- Methodological Answer : Yield discrepancies (e.g., 70% vs. 40% for cyclization steps) often stem from:

- Catalyst Loading : DMAP concentrations >10 mol% may accelerate side reactions (e.g., acyloxy elimination) .

- Temperature Gradients : Precise control (±2°C) during cyclization minimizes byproducts (e.g., dimerization).

- Resolution : Reproduce reactions under inert atmospheres (N2/Ar) and compare with literature protocols using TLC monitoring (Rf = 0.59 in hexane/EtOH) .

Key Considerations for Experimental Design

- Synthesis Optimization : Prioritize gram-scale reproducibility by scaling reagent stoichiometry linearly (e.g., 0.1 mmol → 10 mmol) and using Schlenk techniques for moisture-sensitive steps .

- Biological Testing : Include positive controls (e.g., fluconazole for antifungal assays) and validate cytotoxicity via MTT assays on HEK293 cells to distinguish specific activity from general toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。